molecular formula C18H15N3O B14428902 p-[(p-Anilinophenyl)azo]phenol CAS No. 84083-16-9

p-[(p-Anilinophenyl)azo]phenol

Cat. No.: B14428902
CAS No.: 84083-16-9
M. Wt: 289.3 g/mol
InChI Key: CTKXBMUNSDITJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Azo Compounds in Contemporary Chemical Science

Azo compounds are of considerable importance in modern chemical science due to their versatile applications. wisdomlib.orgisnra.net They are fundamental in the production of a wide array of synthetic dyes and pigments, accounting for a substantial portion of the colorants used in the textile, leather, and food industries. wikipedia.orgresearchgate.net The azo group acts as a chromophore, which is responsible for the color of the compound. nih.govuvigo.es The specific color can be fine-tuned by altering the chemical structure of the aromatic rings attached to the azo group. researchgate.net

Beyond their use as colorants, azo compounds are valuable in various other fields. They are utilized in biomedical studies, as indicators in chemical analysis, and in the synthesis of other organic compounds. wisdomlib.orgjchemrev.com Some azo derivatives have shown potential in applications such as optical data storage, liquid crystal displays, and as catalysts. iucr.orgresearchgate.netresearchgate.net The ability of some azo compounds to undergo reversible cis-trans isomerization upon exposure to light makes them interesting for the development of molecular switches and photochromic materials. iucr.orgmetu.edu.tr

Overview of Azo Dye Classification and Core Structural Principles

Azo dyes can be classified based on several criteria, including the number of azo groups in the molecule and their method of application or solubility. wikipedia.orgnih.gov

Based on the number of azo groups:

Monoazo dyes: Contain one azo group. wikipedia.org

Diazo dyes: Contain two azo groups. wikipedia.org

Triazo dyes: Contain three azo groups. wikipedia.org

Polyazo dyes: Contain more than three azo groups. mst.dk

Based on application and solubility:

Acid dyes: These are water-soluble anionic dyes applied to fibers such as wool, silk, and nylon. mst.dk

Basic dyes: These are cationic dyes that are used for acrylic fibers.

Direct dyes: These are used for cotton, paper, and leather, binding to the substrate by non-electrostatic forces. wikipedia.org

Disperse dyes: These are sparingly soluble in water and are used for dyeing synthetic fibers like polyester (B1180765) and nylon. mst.dk

Reactive dyes: These dyes form a covalent bond with the fiber, resulting in excellent wash fastness. nih.gov

Azo pigments: These are insoluble in water and other solvents and are used in paints, inks, and plastics. wikipedia.org

The fundamental structural principle of an azo dye involves an aromatic base, a chromophore (the azo group), and often auxochrome groups (such as –OH, –NH₂, –SO₃H) that modify the color and enhance the dye's affinity for the fiber. uvigo.es

Contextualizing p-[(p-Anilinophenyl)azo]phenol within Current Azo Compound Research

The compound this compound, also known as 4-[(4-anilinophenyl)azo]phenol, is a specific type of azo compound. europa.eu It contains two aromatic rings linked by an azo group, with an aniline (B41778) group on one ring and a phenol (B47542) group on the other. This structure places it within the category of monoazo dyes.

Current research on azo compounds is diverse, with a continued focus on synthesizing new dyes with improved properties such as lightfastness and resistance to environmental degradation. isnra.netscialert.net There is also significant interest in the development of "smart" azo compounds for high-tech applications, including nonlinear optics and molecular electronics. iucr.orgresearchgate.net Research also explores the synthesis of azo compounds with potential biological and medicinal applications. nih.gov The study of specific compounds like this compound contributes to the broader understanding of structure-property relationships in azo dyes and pigments.

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₁₅N₃O europa.eu
IUPAC Name 4-[(4-phenyldiazenylphenyl)diazenyl]phenol nih.gov
Molecular Weight 302.3 g/mol nih.gov
CAS Number 84083-16-9 europa.eu

Synthesis of this compound

The synthesis of azo dyes typically involves a two-step process: diazotization followed by an azo coupling reaction. isnra.netnih.govunb.ca

In a known process for preparing p-[[p-(phenylazo)phenyl]azo]phenol, aniline is first treated with a slight excess of benzenediazonium (B1195382) chloride. google.com This is achieved by using a slight excess of the diazotizing agent, sodium nitrite (B80452), required to diazotize half of the aniline. google.com The excess benzenediazonium chloride is then allowed to decompose, with phenol being the primary decomposition product. google.com Subsequently, the unisolated monoazo base is rediazotized and coupled with the phenol formed in situ. google.com

Another approach involves the diazotization of p-aminophenol to create a diazonium salt, which is then coupled with other aromatic compounds. scialert.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84083-16-9

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

4-[(4-anilinophenyl)diazenyl]phenol

InChI

InChI=1S/C18H15N3O/c22-18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19,22H

InChI Key

CTKXBMUNSDITJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of P P Anilinophenyl Azo Phenol

Fundamental Principles of Azo Coupling Reactions

Azo coupling is a significant reaction in organic chemistry, primarily used in the synthesis of azo compounds, which are characterized by the R-N=N-R' functional group. asianpubs.org This reaction is a cornerstone of the dye and pigment industries. testbook.comchemicalnote.com

Diazotization Processes of Aromatic Amines

The synthesis of azo compounds begins with the diazotization of a primary aromatic amine. byjus.comunacademy.com This process, first reported by Peter Griess in 1858, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). testbook.comchemicalnote.comunacademy.com

The reaction mechanism involves the following key steps:

Formation of the Nitrosonium Ion: Nitrous acid is protonated by the strong acid and then loses a water molecule to form the nitrosonium ion (NO⁺), which acts as the electrophile. chemicalnote.combyjus.com

Nucleophilic Attack: The amino group of the aromatic amine attacks the nitrosonium ion. chemicalnote.com

Deprotonation and Tautomerization: A series of proton transfer steps and tautomerization lead to the formation of a diazohydroxide. byjus.com

Formation of the Diazonium Salt: The diazohydroxide is then protonated, and a water molecule is eliminated to yield the aryldiazonium ion. byjus.com

The resulting diazonium salt is a highly reactive intermediate. numberanalytics.com

Electrophilic Aromatic Substitution in Phenolic Systems for Azo Compound Formation

The second stage of azo compound formation is the coupling reaction, which is an electrophilic aromatic substitution. numberanalytics.comnumberanalytics.com The diazonium ion, being a weak electrophile, reacts with an activated aromatic compound, known as the coupling component. numberanalytics.comnptel.ac.in Phenols and their derivatives are excellent coupling components due to the electron-donating nature of the hydroxyl (-OH) group, which activates the aromatic ring towards electrophilic attack. numberanalytics.comwikipedia.org

Key aspects of this reaction include:

Reaction Conditions: The reaction with phenols is typically carried out in mildly alkaline or neutral conditions (pH 9-10). nptel.ac.inorganic-chemistry.org This is because at high pH, the phenol (B47542) exists as the more reactive phenoxide ion. numberanalytics.com

Position of Substitution: The substitution usually occurs at the para position to the hydroxyl group. wikipedia.orgorganic-chemistry.org If the para position is already occupied, the coupling takes place at the ortho position, though at a slower rate. wikipedia.org

Mechanism: The diazonium ion attacks the electron-rich aromatic ring of the phenol, forming a sigma complex (also known as an arenium ion). numberanalytics.com A proton is then lost from this intermediate to restore the aromaticity of the ring, resulting in the formation of the final azo compound. numberanalytics.com

Established Synthetic Routes to p-[(p-Anilinophenyl)azo]phenol

The synthesis of this compound, also known as C.I. Disperse Yellow 23, has evolved over time. google.comnih.gov

Historical Preparations Involving Aminoazobenzene Intermediates

Historically, the synthesis of this compound involved a two-step process:

Formation and Isolation of Aminoazobenzene: The first step was the synthesis of aminoazobenzene. google.com

Diazotization and Coupling: The isolated aminoazobenzene was then diazotized and coupled with phenol to produce the final product. google.com

A significant drawback of this method is the need to handle aminoazobenzene, which has been identified as a potentially carcinogenic material. google.com

Contemporary and Optimized Synthetic Pathways for Efficient Yield

More modern and efficient methods have been developed to avoid the isolation of the hazardous aminoazobenzene intermediate. google.com One such process involves:

In Situ Formation of Aminoazobenzene: Aniline (B41778) is treated with a slight excess of benzenediazonium (B1195382) chloride (formed from the diazotization of a portion of the aniline). google.com This leads to the formation of aminoazobenzene in the reaction mixture.

Decomposition of Excess Diazonium Salt: Any excess benzenediazonium chloride is carefully decomposed, primarily yielding phenol. google.com This phenol then becomes a reactant in the subsequent step.

Rediazotization and Coupling: The unisolated aminoazobenzene is then diazotized in the same pot and coupled with the phenol that was generated in situ to form this compound. google.com

This one-pot synthesis is more efficient and safer as it eliminates the need to isolate and handle the potentially hazardous aminoazobenzene.

Synthesis of Analogues and Derivatives of this compound

The fundamental principles of diazotization and azo coupling can be applied to synthesize a wide variety of analogues and derivatives of this compound. This is achieved by varying the starting aromatic amines and the coupling components.

Varying the Aromatic Amine: Instead of aniline and aminoazobenzene, other substituted anilines can be used to introduce different functional groups onto one of the phenyl rings.

Varying the Coupling Component: Substituted phenols can be used as coupling components to introduce various functionalities onto the other phenyl ring. For example, the use of different phenol derivatives can lead to azo compounds with altered colors and properties. asianpubs.org

Incorporation of Heterocyclic Scaffolds: Azo dyes can also be synthesized by incorporating heterocyclic moieties, such as pyrrole (B145914) or pyrazole (B372694) derivatives. nih.gov This can lead to compounds with a broad spectrum of biological activities. nih.gov

Schiff Base Derivatives: The phenolic hydroxyl group in this compound or its analogues can be further reacted to form Schiff bases. For instance, reaction with an appropriate amine can lead to the formation of an imine linkage. iucr.org

The synthesis of these analogues allows for the fine-tuning of the molecule's properties for various applications, including as dyes, pigments, and in the pharmaceutical industry. numberanalytics.comrecentscientific.com

An exploration of the synthetic methodologies concerning the chemical compound This compound reveals a landscape rich with strategies for its modification and functionalization. The inherent reactivity of the azo group, coupled with the phenol and aniline moieties, provides multiple avenues for structural elaboration, leading to derivatives with tailored properties. Research in this area is driven by the diverse applications of azo compounds in fields ranging from industrial dyes to advanced materials and pharmaceuticals. ijarsct.co.in

1 Strategies for Structural Modification and Functionalization

The structural framework of this compound offers several sites for chemical modification to fine-tune its chemical and physical properties. Key strategies often target the phenolic hydroxyl group and the secondary amine of the anilino group, as well as the aromatic rings.

Modification of Phenolic and Anilinic Groups: The phenol and aniline groups are primary targets for functionalization. The phenolic hydroxyl can undergo etherification or esterification reactions. The aniline's secondary amine can be acylated, alkylated, or used in condensation reactions. These modifications can significantly alter the molecule's solubility, electronic properties, and ability to coordinate with metal ions. For instance, combining phenol and arylamine functionalities within a single molecule can create an intramolecular synergistic effect, enhancing properties like antioxidant efficiency. researchgate.net

Electrophilic Substitution on Aromatic Rings: The two phenyl rings and the aniline ring are susceptible to electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. The positions of these substitutions are directed by the existing activating groups (hydroxyl and amino) and the deactivating azo group. These modifications are crucial for altering the electronic structure and, consequently, the color and light-fastness properties of the dye.

Antioxidant Properties through Structural Design: Research has shown that the antioxidant potential of phenolic and aminic compounds can be enhanced through strategic structural modifications. For example, the introduction of nitrogen atoms into the aromatic rings, as seen in pyridinols and pyrimidinols, can increase the bond dissociation energy of the O-H bond, a key parameter in radical-trapping antioxidants. researchgate.net Similarly, creating molecules that combine hindered phenols with other antioxidant fragments, such as diphenylamines, can lead to synergistic improvements in antioxidant activity. researchgate.net This principle can be applied to derivatives of this compound to develop novel, high-efficiency antioxidants.

2 Incorporation of Heterocyclic Scaffolds in Azo Dye Synthesis

The integration of heterocyclic moieties into the structure of azo dyes is a well-established strategy to enhance their properties. nih.govrsc.org While this compound itself is not heterocyclic, it can serve as a precursor or a model for dyes that incorporate such systems. The inclusion of heterocycles like pyridine, pyrazole, thiazole, and benzothiazole (B30560) can lead to significant improvements in thermal stability, coloring strength, and biological activity. nih.govrsc.org

The general synthesis involves the diazotization of a heterocyclic amine, which is then coupled with a suitable coupling component, which could be a derivative of phenol or aniline. nih.gov For example, a heterocyclic azo dye was synthesized by diazotizing 3-aminopyridine (B143674) and coupling it with methyl 4-hydroxybenzoate. chemrevlett.com This approach demonstrates how a pyridyl group can be incorporated into a phenol-containing azo structure. chemrevlett.com The resulting compounds often exhibit enhanced biological properties, making them valuable in the pharmaceutical sector. nih.govrsc.org

3 Formation of Azo-Imine and Schiff Base Derivatives

The presence of both an amino group (in the p-anilino moiety) and a phenolic hydroxyl group in the parent compound provides pathways to form azo-imine and Schiff base derivatives. These derivatives are synthesized through condensation reactions and are of significant interest due to their coordination chemistry and applications in catalysis and materials science. chemmethod.commdpi.com

Schiff bases are formed by the reaction of a primary amine with an aldehyde or ketone. biointerfaceresearch.com In the context of this compound chemistry, a common route involves first synthesizing an azo-aldehyde or azo-ketone, which is then reacted with an amine. For instance, an azo-aldehyde can be prepared via diazotization followed by coupling with a phenolic aldehyde like salicylaldehyde (B1680747) or p-hydroxybenzaldehyde. iucr.orguobasrah.edu.iqdergipark.org.tr This intermediate is then condensed with an amine, such as N-phenyl-p-phenylenediamine, to yield the final azo-Schiff base. iucr.org

The synthesis can also proceed in the reverse order, where a Schiff base is formed first and then subjected to an azo coupling reaction. dergipark.org.trjmchemsci.com For example, p-hydroxybenzylidene aniline, synthesized from p-hydroxybenzaldehyde and aniline, can be coupled with various diazonium salts to produce a range of azo-imine dyes. dergipark.org.tr

These azo-Schiff base compounds act as versatile ligands capable of forming stable complexes with various metal ions. The synthesis of these metal complexes typically involves reacting the azo-Schiff base ligand with a metal salt in a suitable solvent, often under reflux. chemmethod.comchemmethod.com The resulting complexes often exhibit distinct colors, geometries, and enhanced biological or catalytic activities compared to the free ligands. chemmethod.combiointerfaceresearch.com

Below are tables detailing examples of synthesized azo-Schiff base ligands and their metal complexes.

Table 1: Examples of Synthesized Azo-Schiff Base Ligands

Precursor 1 Precursor 2 Resulting Ligand Reference
5-(4-methoxyphenylazo)salicyaldehyde N-phenyl-p-phenylenediamine 2-{(E)-[(4-Anilinophenyl)imino]methyl}-4-[(E)-(4-methoxyphenyl)diazenyl]phenol iucr.org
Vanillin (Azo-derivative) Aniline 2-methoxy-6-(phenylazo)-4-((phenylimino)methyl)phenol researchgate.net
p-hydroxybenzylidene aniline Diazonium salt of p-toluidine Azo-imine dye dergipark.org.tr

Table 2: Physical Properties of an Azo-Schiff Base and its Metal Complexes

Compound Color Melting Point (°C) Yield (%)
Azo-Schiff Base Ligand (from vanillin) Red 132-133 37.04
Azo-Imine Derivative - - 82.21
Data extracted from studies on related azo-imine derivatives.

Source: researchgate.netkemdikbud.go.id

Theoretical and Computational Chemistry Approaches to P P Anilinophenyl Azo Phenol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the electronic structure and related properties of molecules.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. scispace.comaimspress.comresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. scispace.comaimspress.com DFT methods are used to determine the ground-state electronic energy and electron density of a molecule, from which various properties can be derived. scispace.com

For azo compounds, DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the most stable conformation. nih.gov For instance, calculations can differentiate the stability of (E) and (Z) isomers of azobenzene (B91143) derivatives, often indicating that the (E) isomer is more stable. nih.gov The choice of functional and basis set, such as B3LYP with a 6-31+G(d,p) basis set, is crucial for obtaining results that correlate well with experimental data, like those from X-ray crystallography. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests higher reactivity. researchgate.net

In the context of p-[(p-Anilinophenyl)azo]phenol and related azo dyes, FMO analysis helps in understanding their electronic properties. ekb.eg The HOMO is often localized on the electron-rich parts of the molecule, such as the phenol (B47542) and aniline (B41778) rings and the azo group, indicating these are the likely sites for electrophilic attack. nih.gov Conversely, the LUMO may be distributed over other parts of the molecule, indicating sites for nucleophilic attack. nih.govmalayajournal.org The HOMO-LUMO gap can be correlated with the molecule's stability and its electronic absorption characteristics. ekb.eg

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Azo Compound

Molecular OrbitalEnergy (eV)Description
HOMO-5.2822Indicates regions of high electron density, prone to electrophilic attack. malayajournal.org
LUMO-1.2715Indicates regions of low electron density, prone to nucleophilic attack. malayajournal.org
Energy Gap 4.0106 Relates to the molecule's stability and reactivity. malayajournal.org

This table presents example data for a related compound to illustrate the typical outputs of FMO analysis.

Quantum chemical calculations are highly effective in predicting spectroscopic properties. Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra, providing information on electronic transitions. nih.govresearchgate.net For azo compounds, TD-DFT can accurately predict the wavelengths of maximum absorption (λmax) corresponding to π-π* and n-π* transitions, which are responsible for their color. nih.gov These calculations can also show how substitutions on the aromatic rings can shift the absorption bands. nih.gov

Similarly, DFT calculations can predict vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. nih.govchemrxiv.org By comparing the calculated frequencies with experimental IR spectra, researchers can confirm the molecular structure and the presence of specific functional groups. researchgate.net A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for approximations in the theoretical model. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interfacial Phenomena

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with their environment. rsc.orgnih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For phenolic compounds and molecules in complex environments, MD simulations can reveal information about their diffusion, orientation, and interactions. rsc.org For example, MD simulations have been used to study the behavior of phenol in zeolite catalysts, showing how molecules can be adsorbed at active sites. rsc.org In the context of this compound, MD simulations could be used to understand its behavior in different solvents or its interaction with surfaces, which is relevant for applications in dyeing and materials science. Simulations can also be employed to investigate the transport of similar molecules across membranes or through hydrogels. rsc.orgnih.gov

Elucidation of Structure-Property Relationships through Computational Models

A key strength of computational chemistry is its ability to establish clear relationships between a molecule's structure and its macroscopic properties. nanobioletters.comalazharpharmacy.com By systematically modifying the structure of a molecule in silico—for example, by adding different substituent groups—and calculating the resulting changes in electronic and physical properties, researchers can develop predictive models.

For azo dyes like this compound, computational models can elucidate how changes in the molecular structure affect properties such as color (UV-Vis absorption), stability, and reactivity. nih.govresearchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, leading to predictable shifts in the absorption spectrum. nih.gov These structure-property relationships are invaluable for the rational design of new dyes and materials with tailored characteristics.

Insufficient Data Available for a Comprehensive Review of the Coordination Chemistry of this compound

A thorough investigation into the coordination chemistry of the specific chemical compound this compound has revealed a significant lack of available scientific literature and research data. While the broader field of azo dye coordination chemistry is well-documented, specific studies detailing the synthesis, characterization, and structural analysis of metal complexes derived exclusively from this compound are not present in the available search results.

The synthesis of related ligands often involves the diazotization of a primary aromatic amine followed by coupling with a nucleophilic compound like a phenol or another amine. researchgate.netiiardjournals.org For instance, precursors such as (E)-4-(phenyldiazenyl)aniline and (E)-4-(phenyldiazenyl)phenol have been used to create more complex ligands. frontiersin.org

In the study of analogous azo dye complexes, characterization is typically performed using a suite of spectroscopic and analytical techniques. These include Fourier-transform infrared (FTIR) spectroscopy to identify the coordination sites by observing shifts in the vibrational frequencies of donor groups (like N=N, C-O, and N-H), and UV-Visible spectroscopy to study the electronic transitions within the complex. uobaghdad.edu.iqiiardjournals.org Nuclear Magnetic Resonance (NMR) spectroscopy is also employed, particularly for diamagnetic complexes, to elucidate the structure of the ligand and confirm coordination. nih.govacs.org

For paramagnetic complexes of transition metals like Ni(II), Cu(II), and Co(II), magnetic susceptibility measurements are crucial for determining the number of unpaired electrons, which in turn helps in predicting the coordination geometry. nih.govrsc.orgrsc.org Ligand field theory is the theoretical framework used to interpret the electronic spectra and magnetic properties, providing insights into the splitting of the metal d-orbitals and the nature of the metal-ligand bond. numberanalytics.comlibretexts.org The geometry of the metal chelates, whether octahedral, tetrahedral, or square planar, is a key determinant of these properties. researchgate.netusd.edu

The interaction between the azo moiety and the metal center is a subject of interest in related systems, often involving phenomena such as charge transfer, which can influence the color and reactivity of the complex. iiardjournals.orgscirp.org

Coordination Chemistry of P P Anilinophenyl Azo Phenol and Its Ligands

Interplay between Azo Moieties and Metal Centers

Influence on Photoisomerization Dynamics and Stability

The photochromic nature of azobenzene (B91143) derivatives, including p-[(p-Anilinophenyl)azo]phenol, is centered around the reversible trans-cis isomerization of the azo (-N=N-) group upon light irradiation. nih.gov The trans isomer is generally more thermodynamically stable. nih.gov Coordination of the p-[(p-Ailinophenyl)azo]phenol ligand to a metal center can profoundly impact the dynamics and stability of this photoisomerization process.

The interaction between the ligand and a metal ion introduces new electronic factors that can either facilitate or hinder the isomerization. The energy of the reversible trans-to-cis photoisomerization can be considerably lower in metal complexes compared to the free azobenzene. researchgate.net However, the thermal stability of the resulting cis form in these complexes is often much higher than in organic azobenzene derivatives that exhibit similar low-energy photoisomerization. researchgate.net

Nature of the Metal Ion: The choice of the central metal ion is critical. For instance, in studies with azobenzene-bound bis(terpyridine) complexes, rhodium and cobalt complexes undergo photoisomerization smoothly. researchgate.net In contrast, ruthenium and iron complexes show significantly retarded isomerization. researchgate.net This is attributed to energy transfer from the π-π* excited state of the azo group to the metal-to-ligand charge transfer (MLCT) state. researchgate.net

Coordination Environment: The geometry of the complex and the nature of other co-ligands can influence the steric freedom of the azo moiety, thereby affecting its ability to isomerize.

Electronic Effects: The coordination of the phenolic -OH group or the azo group's nitrogen atoms to a metal center alters the electronic distribution within the ligand. nih.gov This can affect the energy levels of the n-π* and π-π* transitions that govern photoisomerization.

A notable phenomenon observed in some azo-conjugated metal complexes is a novel proton response of the azo group. The combination of photoisomerization and protonation can lead to a proton-catalyzed cis-to-trans isomerization, adding another layer of control over the switching process. researchgate.net

Modulation of Redox Behavior in Metal-Azo Complexes

The coordination of this compound to a redox-active metal center creates a new molecular entity where the redox properties of both the ligand and the metal are intertwined. This can lead to novel electrochemical behaviors not observed in the individual components.

The azo group itself is redox-active and can be reduced to a hydrazo (-NH-NH-) linkage. nih.gov When incorporated into a metal complex, the redox potential of this process can be significantly shifted. The electron density at the azo group can be modified by the Lewis acidity of the coordinated metal ion, making it either easier or more difficult to reduce or oxidize.

Furthermore, the ligand can influence the redox potential of the metal center. The donation of electron density from the phenolic oxygen and the azo nitrogens to the metal can stabilize or destabilize certain oxidation states of the metal. nih.gov

Research on related azo-containing metal complexes has demonstrated the ability to control isomerization through redox changes. For example, tris(azobenzene-bound bipyridine) cobalt complexes can undergo reversible trans-cis isomerization through a combination of the Co(III)/Co(II) redox change and a single UV light source. researchgate.net Similarly, the trans/cis isomerization of a 6,6′-dimethyl-substituted azobenzene-bipyridine ligand can be reversibly controlled through the Cu(II)/Cu(I) redox couple and UV irradiation. researchgate.net In some cases, photoreactions can be triggered not only by UV light but also by visible light that excites MLCT transitions, as seen in azoferrocene. researchgate.net

The electrochemical characteristics of metal complexes with azo-Schiff base ligands have been scrutinized, revealing the intricate relationship between the metal and the ligand. rdd.edu.iq These studies often employ techniques like cyclic voltammetry to probe the redox behavior of the complexes. rdd.edu.iq

Interactive Data Table: General Influence of Metal Coordination on Azo Ligand Properties

PropertyInfluence of Metal CoordinationGeneral Observation
Photoisomerization Can be facilitated or retardedDependent on the metal ion and coordination environment. researchgate.net
cis-Isomer Stability Often increasedHigher thermal stability compared to free ligand. researchgate.net
Redox Potential (Azo) ShiftedModified by the Lewis acidity of the metal center.
Redox Potential (Metal) ShiftedInfluenced by electron donation from the ligand. nih.gov
Isomerization Control Can be linked to redox changesEnables multi-modal switching (light and redox). researchgate.net

Photochemistry and Photoresponsive Behavior of P P Anilinophenyl Azo Phenol Derivatives

Photoisomerization Mechanisms (e.g., cis-trans Isomerism)

The quintessential photoresponsive behavior of p-[(p-Anilinophenyl)azo]phenol and related azo dyes is rooted in the cis-trans (or E/Z) isomerization around the nitrogen-nitrogen double bond. wikipedia.orgresearchgate.net Under normal conditions, the trans isomer is thermodynamically more stable due to its linear and more planar structure, which minimizes steric hindrance. wikipedia.orgnsf.gov This stability results in a lower energy state compared to the cis isomer. beilstein-journals.org

Upon irradiation with light of a suitable wavelength, typically in the UV region (around 320–350 nm), the trans isomer can absorb a photon and undergo a conformational change to the higher-energy cis isomer. researchgate.netbeilstein-journals.org This process involves the excitation of electrons to higher energy states, such as the n→π* and π→π* transitions. chemrxiv.org The molecule then relaxes to the cis configuration. The reverse transformation, from cis back to trans, can be triggered by irradiation with light of a different wavelength (often in the visible range, 400–450 nm) or by thermal relaxation in the dark. beilstein-journals.org

The exact mechanism of photoisomerization in azobenzene (B91143) derivatives has been a subject of extensive research and some debate, with proposals including rotation around the N=N bond or an inversion mechanism involving one of the nitrogen atoms. chemrxiv.org The current consensus suggests that photoisomerization occurs from the S1 excited state through a conical intersection with the ground state (S0), which can have either rotational or inversional character. chemrxiv.org The specific pathway and its efficiency can be influenced by the nature and position of substituents on the aromatic rings. chemrxiv.orgcore.ac.uk For push-pull substituted azobenzenes, like this compound where the amino group acts as a donor and the hydroxyl group as an acceptor, the electronic character of the substituents can modulate the energies of the excited states and the conical intersections, thereby influencing the preferred isomerization pathway and quantum yield. chemrxiv.org

The isomerization process leads to significant changes in the molecule's physical and chemical properties. The trans-isomer is nearly planar and has a minimal dipole moment, while the cis-isomer adopts a bent, non-planar structure with a notable dipole moment. beilstein-journals.org This change in geometry also alters the distance between the ends of the molecule. beilstein-journals.org

Photochromic Properties and Reversibility of Azo Systems

The reversible, light-induced transformation between the trans and cis isomers endows this compound with photochromic properties, meaning it undergoes a reversible change in color upon exposure to light. beilstein-journals.org The two isomers possess distinct absorption spectra. The more stable trans isomer typically exhibits a strong π→π* absorption band at a longer wavelength (in the near-UV or visible region) and a weaker n→π* band at a longer wavelength still. In contrast, the cis isomer's absorption spectrum is often blue-shifted, with the π→π* band appearing at a shorter wavelength and the n→π* band becoming more prominent. researchgate.net

This reversible interconversion forms the basis of their function as molecular switches. beilstein-journals.org The system can be cycled between the two states numerous times, although chemical fatigue and decomposition can occur over many cycles. nsf.gov The thermal stability of the cis isomer is a critical factor in the reversibility of the system. For many azobenzene derivatives, the cis form will thermally relax back to the more stable trans form over time, a process known as thermal back-isomerization. beilstein-journals.org The rate of this thermal relaxation is highly dependent on the molecular structure and the surrounding environment. core.ac.uk

In some cases, the photogenerated cis isomer is thermally stable and requires light of a different wavelength to revert to the trans form, a characteristic of P-type (photochemically reversible) photochromes. beilstein-journals.org However, azobenzenes are typically classified as T-type (thermally reversible) photochromes. beilstein-journals.org The presence of substituents, such as the anilino and phenol (B47542) groups in this compound, can significantly influence the kinetics of this back-isomerization. core.ac.uk For instance, the introduction of electron-releasing or electron-withdrawing groups can either accelerate or decelerate the rate of thermal Z-E isomerization. core.ac.uk

Photochemical Reactions at Interfaces and Environmental Influence

The photochemical behavior of molecules like this compound can be profoundly influenced by their local environment, particularly at interfaces such as the air-water interface or within organized assemblies like thin films. nih.govredalyc.org Research on similar phenolic compounds has shown that photochemical reactions can be dramatically accelerated at the air-water interface compared to the bulk aqueous phase. nih.govnih.gov This acceleration is attributed to the unique solvation environment at the interface, where incomplete hydrogen bonding can lower the energy barrier for the reaction. nih.gov For this compound, the presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting amino group suggests that its photoisomerization dynamics could be similarly sensitive to the interfacial environment.

The aggregation state of the azo dye molecules also plays a crucial role. In solution, aggregation can lead to variable and difficult-to-reproduce photochromic properties. core.ac.uk For some heterocyclic azo dyes, freshly prepared solutions exhibit different photochromic behavior compared to solutions that have been allowed to reach equilibrium over several hours, indicating a change in the aggregation state of the dye molecules. core.ac.uk

Furthermore, the surrounding medium, such as the polymer matrix in a thin film, can affect the photoisomerization process. The viscosity and polarity of the matrix can influence the rate and efficiency of the trans-to-cis and cis-to-trans switching. redalyc.org The interaction between the azo dye and the host material can also lead to long-term stability of the induced changes, such as birefringence, which is the property of having a refractive index that depends on the polarization and propagation direction of light. redalyc.org

Applications in Light-Driven Molecular Switches

The robust and reversible photoisomerization of this compound and its derivatives makes them excellent candidates for applications as light-driven molecular switches. nih.govwikipedia.org These molecular-level switches can be used to control various properties of a system at the nanoscale. The significant change in molecular geometry, dipole moment, and absorption spectrum between the trans and cis isomers can be harnessed to modulate the properties of materials into which they are incorporated. beilstein-journals.org

One of the key applications is in the development of photoswitchable materials where a property, such as color or refractive index, can be reversibly altered by light. redalyc.org This has potential uses in optical data storage, dynamic holography, and optical control of integrated optical devices. redalyc.org By incorporating these azo dyes into polymers, it is possible to create thin films whose optical properties can be precisely controlled with light. redalyc.org

Furthermore, the conformational change of the azo group can be used to trigger more complex functions. For example, when an azo dye is incorporated into a catalytic molecule, the photoisomerization can be used to switch the catalytic activity on or off. wikipedia.org The change in shape can also be used to control the binding and release of guest molecules in host-guest systems, or to modulate the phase transitions of liquid crystals. wikipedia.org The development of visible-light-driven molecular switches based on azobenzene derivatives is an active area of research, aiming to avoid the use of potentially harmful UV radiation and enabling applications in biological systems and advanced photonic devices. nih.gov

Supramolecular Assembly and Advanced Materials Science

Non-Covalent Interactions in Supramolecular Architectures

The self-assembly and resulting architecture of materials derived from p-[(p-Anilinophenyl)azo]phenol are governed by a sophisticated interplay of non-covalent forces. The specific arrangement of its functional groups—a hydrogen bond donor/acceptor (phenol), another hydrogen bond donor/acceptor (aniline), and multiple aromatic rings—allows for a rich landscape of intermolecular connections.

Hydrogen bonds are a primary directional force in the supramolecular assembly of this compound. The molecule possesses both a hydroxyl (-OH) group on the phenol (B47542) ring and an amino (-NH) group on the aniline (B41778) ring, both of which can act as hydrogen bond donors. The nitrogen atoms of the azo group (-N=N-) and the amino group, along with the oxygen of the hydroxyl group, can function as hydrogen bond acceptors.

The formation of one hydrogen bond can influence the strength of adjacent bonds, a phenomenon known as cooperativity. nih.gov In networks involving phenol derivatives, the formation of an initial hydrogen bond can polarize the molecule, strengthening subsequent hydrogen bonds in a chain. nih.gov For instance, the O-H···N hydrogen bond between the phenolic hydroxyl group of one molecule and the azo or amino nitrogen of another can enhance the acidity of the N-H proton on the aniline group, promoting further hydrogen bonding. This cooperative effect leads to the formation of stable, extended one-, two-, or three-dimensional networks. Studies on phenol oligomers have quantified this effect, showing that the first intramolecular H-bond has a significantly larger impact than subsequent ones, highlighting the importance of nearest-neighbor interactions. nih.gov The kinetics of processes like proton-coupled electron transfer (PCET) in phenols are also significantly influenced by hydrogen bonding, which can lower the reaction barrier. nih.gov

Potential Hydrogen Bond Interactions in this compound
Donor
Phenol (-OH)
Phenol (-OH)
Phenol (-OH)
Aniline (-NH)
Aniline (-NH)

The multiple aromatic rings in this compound are prone to engage in π-π stacking interactions, which are crucial for the stability of its self-assembled structures. scirp.org These non-covalent interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. libretexts.org They typically occur in a face-to-face (sandwich) or parallel-displaced arrangement.

Self-Assembly Strategies of Azo-Functionalized Molecules

Azo-functionalized molecules like this compound are excellent building blocks for creating ordered structures through self-assembly. The strategy often relies on the directional nature of hydrogen bonds and the cohesive force of π-π stacking. mdpi.com The rigid azobenzene (B91143) unit, combined with the flexible hydrogen-bonding end-groups, allows for the formation of various supramolecular motifs, such as linear chains, sheets, and helical structures. mdpi.com

The self-assembly process can be controlled by external stimuli, a hallmark of azo compounds. The central azo group can exist in two isomeric forms: the more stable trans isomer and the cis isomer. Light irradiation at a specific wavelength (typically UV) can induce a trans-to-cis isomerization, which significantly alters the molecule's shape from linear to bent. This change disrupts the existing supramolecular arrangement and can trigger a phase transition or disassembly. Subsequent irradiation with visible light or thermal relaxation can reverse the process. This photo-responsive behavior is a key strategy in designing dynamic materials. researchgate.net

Integration into Functional Materials

The unique combination of non-covalent interaction sites and photo-responsive character makes this compound and its derivatives valuable components for a range of functional materials.

Azo compounds are widely explored for their potential in optical data storage and photoelectronic applications. researchgate.netresearchgate.net This potential is rooted in the reversible photoisomerization of the azo group. In a material composed of this compound, the two distinct states (trans and cis) can represent the "0" and "1" of a binary data system. Information can be written using a UV laser to induce the trans-to-cis switch and erased using visible light or heat. researchgate.net

When incorporated into polymers, these azo dyes can be used to create volume holographic storage media. rsc.org The photo-induced isomerization and subsequent reorientation of the molecules lead to changes in the material's refractive index, allowing for the recording of complex holographic patterns. Furthermore, the photo-switching behavior can be used to modulate the electrical or optical properties of a device, forming the basis for photoelectronic switches and modulators. researchgate.net

The chromophoric nature of the azo group, combined with the reactive phenol and aniline moieties, makes this compound a candidate for the development of chemical sensors and probes. iucr.org The color of an azo dye is sensitive to the electronic environment around the azo bond. The binding of an analyte (e.g., a metal ion or an anion) to the phenol or aniline group can alter the electron density across the molecule, leading to a noticeable color change (colorimetric sensing). mdpi.com

For example, the deprotonation of the phenolic -OH group upon interaction with a base will cause a significant shift in the absorption spectrum. Similarly, coordination with metal ions can be detected visually or spectrophotometrically. Such systems have been employed to create "naked-eye" detectors for various species. mdpi.com Furthermore, molecularly imprinted polymers (MIPs) can be designed using molecules with similar functionalities to selectively recognize and detect target analytes, including food additives and environmental pollutants like other phenolic compounds. 20.198.91nih.gov

Applications in Liquid Crystalline Systems

The integration of chromophoric azo compounds, such as this compound, into liquid crystalline (LC) systems is a significant area of research in advanced materials science. The unique molecular structure of this compound, featuring a rigid azobenzene core functionalized with both a hydroxyl (-OH) group and an anilino (-NH-) group, makes it an excellent candidate for constructing supramolecular liquid crystals. These functional groups can act as both hydrogen bond donors and acceptors, facilitating the formation of ordered, non-covalent assemblies with other mesogenic or non-mesogenic molecules. mdpi.commdpi.com

The primary application of this compound and related structures in this field is as a component in hydrogen-bonded liquid crystals (HBLCs). In these systems, the azo compound can be combined with other molecules, such as carboxylic acids or pyridyl derivatives, to form supramolecular complexes. mdpi.comnih.gov The formation of strong and directional hydrogen bonds lengthens the effective rigid core of the molecular assembly, which can induce or stabilize liquid crystalline phases that may not be present in the individual components alone. mdpi.com

Research has demonstrated that the architecture of these supramolecular complexes dictates the type of mesophase formed. For instance, linear supramolecular structures tend to promote the formation of smectic phases, which are characterized by a layered arrangement of molecules. mdpi.com The thermal stability and temperature range of these induced mesophases are highly dependent on the specific molecular structures of the interacting components. mdpi.comajgreenchem.com

The introduction of an azobenzene unit into a liquid crystalline system imparts photoresponsive behavior. The azo group can undergo a reversible trans-cis isomerization when irradiated with light of a specific wavelength (typically UV for trans to cis and visible light for the reverse). mdpi.comnih.gov This change in molecular geometry from the linear trans isomer to the bent cis isomer disrupts the molecular packing and can trigger a phase transition, for example, from an ordered liquid crystal phase to a disordered isotropic liquid. This property is fundamental to the development of light-driven optical switches, sensors, and actuators.

Detailed studies on HBLC complexes formed between azo-pyridines and various acids illustrate how molecular structure influences mesomorphic properties. The type and stability of the resulting liquid crystal phases, such as nematic (N), smectic A (SmA), and smectic C (SmC), are a direct consequence of the combined molecular geometry and intermolecular interactions.

Below is a data table compiled from research on related hydrogen-bonded supramolecular liquid crystal complexes, demonstrating the induction and stabilization of various mesophases. The complexes are formed between a benzoic acid derivative and various azo-pyridine bases, which share structural similarities with the this compound system.

Table 1: Phase Transition Temperatures (°C) and Enthalpies (kJ/mol) for a Series of Supramolecular H-Bonded Complexes (An/Im) Data illustrates mesomorphic behavior in systems analogous to those involving azo-phenols.

Complex (An/Im)nmTransitionTemperature (°C)Enthalpy (kJ/mol)
A1/Im 46Cr → N114.539.54
N → I179.81.15
A2/Im 56Cr → SmC99.735.11
SmC → N160.21.98
N → I175.41.09
A3/Im 66Cr → SmC101.540.23
SmC → SmA145.32.11
SmA → N155.11.83
N → I173.20.98
A4/Im 76Cr → SmC97.342.87
SmC → SmA150.12.24
SmA → N158.91.99
N → I169.50.94
A5/Im 86Cr → SmC104.446.12
SmC → SmA154.82.31
SmA → N161.22.03
N → I166.30.89
Source: Adapted from detailed studies on supramolecular H-bonded complexes. mdpi.com Cr = Crystal, SmC = Smectic C, SmA = Smectic A, N = Nematic, I = Isotropic Liquid. 'n' and 'm' represent the number of carbon atoms in the terminal alkyl chains of the constituent molecules.

The data clearly shows that increasing the length of the terminal alkyl chains in the constituent molecules can lead to the appearance of more ordered smectic phases (SmA and SmC) and influence the transition temperatures. ajgreenchem.commdpi.com For example, the complex A1/Im only displays a nematic phase, whereas longer-chain analogues like A3/Im exhibit SmC, SmA, and N phases, demonstrating a higher degree of polymorphism. mdpi.com The enthalpy values associated with the transitions provide insight into the degree of molecular order within the phases. mdpi.com The presence of multiple aromatic rings linked by the azo group contributes to the electronic conjugation and molecular rigidity necessary for liquid crystal behavior over a broad temperature range. ajgreenchem.com

Q & A

Q. What are the optimized synthetic routes for p-[(p-Anilinophenyl)azo]phenol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a two-step azo coupling reaction:

Diazotization : Prepare a diazonium salt from p-anilinophenylamine under acidic conditions (0–5°C) using sodium nitrite.

Coupling : React the diazonium salt with phenol in alkaline media (pH 8–10) to form the azo bond.
Critical Parameters :

  • Temperature control (<5°C) during diazotization to prevent premature decomposition.
  • pH adjustment during coupling to favor electrophilic substitution on the phenol ring.
  • Stoichiometric ratio of 1:1.1 (amine:nitrite) to minimize side products.
    Purification is achieved via recrystallization from ethanol/water mixtures, yielding >85% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Detect π-π* transitions of the azo group (λmax ~450–500 nm) in ethanol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.